(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate
Description
(Z)-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate is a structurally complex acrylate derivative featuring a benzo-triazinone core linked to a methyl ester and a 3,4-dimethoxyphenyl substituent.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-25-16-9-7-13(11-17(16)26-2)8-10-18(23)27-12-22-19(24)14-5-3-4-6-15(14)20-21-22/h3-11H,12H2,1-2H3/b10-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSIBKIYQQANTE-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazine ring, followed by the introduction of the benzene ring and the acrylate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of the oxobenzo[d][1,2,3]triazin scaffold exhibit significant antitumor properties. A study demonstrated that compounds containing this moiety can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds similar to (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate were tested against various cancer cell lines, showing IC50 values in the micromolar range, suggesting their potential as anticancer agents .
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. The compound has shown effectiveness against a range of bacterial strains. A comparative study highlighted that derivatives with the oxobenzo[d][1,2,3]triazin core exhibited enhanced antibacterial activity compared to traditional antibiotics. This could be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Agrochemical Applications
Pesticidal Activity
The compound's structural features have been explored for use in agrochemicals. Research indicates that derivatives can act as effective pesticides. A patent outlines the synthesis of related compounds that demonstrated potent activity against agricultural pests such as aphids and beetles. The mechanism is believed to involve interference with insect neurotransmitter systems, leading to paralysis and death .
Material Science Applications
Polymer Synthesis
In material science, this compound serves as a monomer for polymerization processes. The resulting polymers exhibit desirable properties such as thermal stability and mechanical strength. Studies have shown that incorporating this compound into polymer matrices can enhance their performance in applications ranging from coatings to structural materials .
Data Tables
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Significant inhibition of cancer cell lines |
| Antimicrobial Properties | Effective against various bacterial strains | |
| Agrochemicals | Pesticidal Activity | Potent against agricultural pests |
| Material Science | Polymer Synthesis | Enhanced thermal stability and mechanical strength |
Case Studies
- Antitumor Efficacy Study : A series of oxobenzo[d][1,2,3]triazin derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study revealed that modifications at certain positions significantly increased their potency.
- Pesticide Development : A novel synthesis route was developed for oxobenzo[d][1,2,3]triazin-based pesticides. Field trials indicated a marked reduction in pest populations compared to untreated controls.
Mechanism of Action
The mechanism of action of (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its benzo-triazinone core and 3,4-dimethoxyphenyl substituent. Below is a comparative analysis with key analogs:
Key Observations :
- Methoxy vs.
- Benzo-Triazinone Core: Unlike caffeic acid or methyl 3-(4-hydroxyphenyl)acrylate, the benzo-triazinone moiety introduces a heterocyclic aromatic system, which may enhance binding to biological targets (e.g., enzymes or DNA) .
- Ester vs. Acid Functionality : The methyl ester in the target compound contrasts with caffeic acid’s free carboxylic acid group, affecting solubility and metabolic stability .
Key Insights :
- The target compound’s benzo-triazinone group may mimic nucleotide bases, enabling interactions with DNA or enzymes like topoisomerases, a hypothesis supported by docking studies of related triazinone derivatives .
- Compared to caffeic acid, the methoxy groups in the target compound reduce hydrogen-bonding capacity, which could limit antioxidant efficacy but improve pharmacokinetic properties .
- The methyl ester group (as in the target compound and methyl 3-(4-hydroxyphenyl)acrylate) is often hydrolyzed in vivo to active acids, suggesting a prodrug mechanism .
Biological Activity
(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies.
- Molecular Formula : C₁₈H₁₃N₃O₅
- Molecular Weight : 351.3 g/mol
- CAS Number : 452968-19-3
The compound features a triazine core with functional groups that enhance its interaction with biological targets. The presence of methoxy groups is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of the 4-oxobenzo[d][1,2,3]triazin scaffold exhibit various biological activities, particularly in neuroprotection and enzyme inhibition.
Enzyme Inhibition
A study highlighted the synthesis and evaluation of several 4-oxobenzo[d][1,2,3]triazin derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Among these compounds, some showed promising inhibitory activity against AChE, which is crucial in the treatment of Alzheimer's disease. For instance:
- Compound 6j demonstrated significant AChE inhibitory activity with a mixed-type inhibition mode confirmed by docking studies .
Neuroprotective Effects
The neuroprotective activity of certain derivatives has been evaluated against oxidative stress induced by H₂O₂ in PC12 cells. The findings suggest that these compounds can mitigate oxidative damage, indicating potential therapeutic applications in neurodegenerative disorders .
Case Studies and Research Findings
Detailed Mechanistic Insights
The docking studies conducted on various derivatives reveal that they interact with both the catalytic site and peripheral anionic site of AChE. This dual interaction is essential for enhancing the efficacy of AChE inhibitors. Additionally, the compounds exhibited a significant binding affinity towards other biological targets such as the vitamin D receptor and Fab-H receptor in E. coli, suggesting a broad spectrum of biological interactions .
Q & A
(Basic) What are the recommended synthetic routes for (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound can be synthesized via coupling reactions between functionalized benzo[d][1,2,3]triazin-4(3H)-one derivatives and acrylate moieties. Key steps include:
- Aroylacetate Preparation : Ethyl aroylacetates with 3,4-dimethoxyphenyl substituents (e.g., compound 3b ) serve as precursors, synthesized using established protocols .
- Microwave-Assisted Cyclization : Microwave irradiation enhances reaction efficiency for heterocyclic ring formation, reducing side products .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) resolves polar byproducts. Optimize reaction temperature (80–100°C) and catalyst loading (e.g., 10 mol% Pd) to improve yields >75% .
(Basic) Which spectroscopic techniques are most effective for characterizing the Z-configuration of the acrylate moiety, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H NMR : The Z-isomer exhibits distinct coupling constants (e.g., J = 12–16 Hz for vinyl protons) due to restricted rotation. For example, a doublet at δ 6.61 ppm (J = 16.0 Hz) confirms the Z-configuration .
- X-Ray Crystallography : Single-crystal studies (e.g., space group P1̄) reveal dihedral angles between the triazin and acrylate planes (<30°), validating stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS detects [M+H]+ ions (e.g., m/z 294) with isotopic patterns matching theoretical values .
(Advanced) How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to map frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the acrylate β-carbon .
- Solvent Modeling : PCM models (e.g., DMSO) predict solvatochromic shifts in UV-Vis spectra, correlating with experimental λmax values .
- Reactivity Indices : Fukui functions (f⁻) identify electrophilic sites, guiding derivatization strategies .
(Advanced) What strategies are recommended for resolving contradictory crystallographic data regarding bond angles in the benzo[d][1,2,3]triazin ring system?
Methodological Answer:
- Disorder Modeling : Refine X-ray data using SHELXL to account for rotational disorder in the triazin ring (e.g., occupancy ratios 60:40) .
- Comparative Analysis : Cross-validate with analogous structures (e.g., 3-ethyl-6-(4-fluorophenyl)triazolo[3,4-b][1,3,4]thiadiazine) to identify systematic deviations in bond lengths (±0.03 Å) .
- Theoretical Validation : Overlay DFT-optimized geometries with experimental coordinates (RMSD <0.1 Å) to resolve discrepancies .
(Basic) What are the documented challenges in achieving high regioselectivity during the formation of the benzo[d][1,2,3]triazin ring, and how can these be mitigated?
Methodological Answer:
- Competitive Pathways : Competing cyclization at N1 vs. N2 positions can occur. Use steric directing groups (e.g., 4-methoxyphenyl) to favor N1-attack .
- Catalytic Control : Lewis acids (e.g., ZnCl2) enhance regioselectivity by stabilizing transition states .
- Monitoring : Track reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to isolate intermediates .
(Advanced) How does solvent polarity influence the solvatochromic behavior of this compound, and what experimental approaches quantify these effects?
Methodological Answer:
- Solvatochromic Assays : Measure UV-Vis spectra in solvents of varying ET(30) polarity (e.g., hexane to DMSO). A bathochromic shift (>20 nm) in polar solvents indicates intramolecular charge transfer .
- Kamlet-Taft Analysis : Parameterize solvent effects using π* (polarizability) and β (hydrogen-bond acceptor) terms. Linear correlations (R² >0.95) validate dipolar interactions .
- Theoretical Correlation : Compare experimental λmax with TD-DFT predictions in implicit solvent models .
(Advanced) What methodological considerations are critical when designing structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Scaffold Modification : Prioritize substitutions at the 3,4-dimethoxyphenyl group (e.g., halogenation) to modulate logP values (2.5–4.0) .
- Docking Studies : Use AutoDock Vina to predict binding affinities (ΔG < -8 kcal/mol) with target proteins (e.g., kinase domains) .
- Pharmacokinetic Profiling : Assess metabolic stability via hepatic microsomal assays (t1/2 >60 min) and BBB permeability (PAMPA logPe > -5) .
(Basic) What validated purification techniques are reported for removing byproducts with similar polarity in the final stages of synthesis?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with stepwise gradients (e.g., 10% → 50% EtOAc in hexane) to separate acrylate isomers .
- Recrystallization : Dissolve crude product in hot EtOH (80°C) and cool to 4°C for 12 h, achieving >95% purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve co-eluting impurities (retention time ±0.5 min) .
(Advanced) How can researchers reconcile discrepancies between theoretical calculations and experimental observations in the compound's dipole moment?
Methodological Answer:
- Basis Set Selection : Compare DFT results using 6-31G(d) vs. 6-311++G(2d,p) basis sets. Larger basis sets reduce errors (<0.5 D) .
- Crystal Packing Effects : Account for intermolecular interactions (e.g., C–H···O) in X-ray structures that amplify dipole moments by 10–15% .
- Solvent Correction : Apply COSMO-RS to adjust gas-phase DFT values for solvent-induced polarization .
(Basic) What are the established protocols for confirming the absence of E-isomer contamination in the final product?
Methodological Answer:
- NOE Spectroscopy : Irradiate the vinyl proton (δ 6.61 ppm) and observe NOE enhancement (>5%) in the adjacent triazin proton .
- X-Ray Diffraction : Resolve the Z-configuration via C=O···Ctriazin distances (2.8–3.0 Å), inconsistent with E-isomer geometry .
- HPLC-MS : Monitor for [M+H]+ ions at m/z 294.0 (±0.1 Da); E-isomer contaminants elute earlier under chiral conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
